molecular formula C14H21NO5S B4068060 ethyl {4-[(sec-butylamino)sulfonyl]phenoxy}acetate

ethyl {4-[(sec-butylamino)sulfonyl]phenoxy}acetate

Cat. No. B4068060
M. Wt: 315.39 g/mol
InChI Key: ZRACJIKNMKQDKJ-UHFFFAOYSA-N
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Description

Ethyl {4-[(sec-butylamino)sulfonyl]phenoxy}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide class of compounds, which have been widely used in medicine as antibiotics and diuretics.

Scientific Research Applications

Environmental and Biological Impacts

Ethyl {4-[(sec-butylamino)sulfonyl]phenoxy}acetate and related compounds, including various sulfonamides and ethoxylates, have been widely studied for their environmental behavior, biological activities, and potential applications beyond their primary uses. These studies have focused on aspects such as biodegradation, toxicity, and environmental fate, shedding light on the broader implications of these chemicals in scientific research.

  • Environmental Fate and Biodegradation : Ethyl tert-butyl ether (ETBE), a related compound, has been examined for its toxicological profile, showing low toxicity and a rapid decrease in blood concentration following exposure, largely due to its metabolism into other compounds. This suggests potential environmental resilience and a relatively benign environmental footprint for similar compounds, including this compound, under certain conditions (Mcgregor, 2007).

  • Toxicity and Endocrine-Disrupting Potential : Parabens, which share some structural similarities with sulfonamide-based compounds, have been identified as weak endocrine disrupters. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed, providing insights into their biodegradability and the ubiquity of low concentrations in effluents and surface waters. This raises concerns about the long-term environmental impacts of similar compounds, including this compound, particularly regarding their persistence and potential bioaccumulation (Haman et al., 2015).

  • Antioxidant Capacity and Chemical Reactions : The understanding of antioxidant capacity assays, including those for phenolic compounds, highlights the complex reaction pathways involved in evaluating the antioxidant capacity of compounds like this compound. This research underlines the importance of specific assays for tracking changes in antioxidant systems, suggesting potential research applications in evaluating the oxidative stability and potential health benefits of sulfonamide derivatives (Ilyasov et al., 2020).

properties

IUPAC Name

ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-11(3)15-21(17,18)13-8-6-12(7-9-13)20-10-14(16)19-5-2/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACJIKNMKQDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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